3-methoxy-N-(quinolin-8-yl)benzamide

Catalog No.
S11644373
CAS No.
M.F
C17H14N2O2
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methoxy-N-(quinolin-8-yl)benzamide

Product Name

3-methoxy-N-(quinolin-8-yl)benzamide

IUPAC Name

3-methoxy-N-quinolin-8-ylbenzamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c1-21-14-8-2-6-13(11-14)17(20)19-15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

JEXJOAHWKVEKFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

3-Methoxy-N-(quinolin-8-yl)benzamide is a compound characterized by its unique structure, which includes a methoxy group and a quinoline moiety. This compound features a benzamide backbone, where the nitrogen atom of the amide is substituted with a quinoline ring at the 8-position, and a methoxy group is attached to the benzene ring. The molecular formula for 3-methoxy-N-(quinolin-8-yl)benzamide is C18H17N2OC_{18}H_{17}N_{2}O, and it has a molecular weight of approximately 295.34 g/mol. The presence of both the methoxy and quinoline groups suggests potential for significant biological activity, making it an interesting subject for research in medicinal chemistry.

Typical for amides and aromatic compounds. Notably, it can undergo:

  • Nitration: The compound can be nitrated at the aromatic ring under specific conditions, although the presence of substituents such as methoxy may influence the regioselectivity and yield of the products .
  • Sulfonylation: This compound can react with sulfonyl chlorides to form sulfonamides, which are valuable in medicinal chemistry .
  • Reduction: The amide functional group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The biological activity of 3-methoxy-N-(quinolin-8-yl)benzamide has been explored in various studies, indicating its potential as:

  • Anticancer Agent: Compounds similar to 3-methoxy-N-(quinolin-8-yl)benzamide have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving phosphoinositide 3-kinase signaling pathways .
  • Antimicrobial Activity: The quinoline structure is known for its antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

The synthesis of 3-methoxy-N-(quinolin-8-yl)benzamide can be achieved through several methods:

  • Direct Amidation: The reaction of 8-aminoquinoline with methoxy-substituted benzoyl chloride in the presence of a base (such as triethylamine) can yield the desired amide .
  • Coupling Reactions: Utilizing coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between quinoline derivatives and methoxy-benzoyl derivatives.
  • Photocatalytic Methods: Recent studies have explored photocatalyzed reactions that could lead to the formation of similar compounds under visible light irradiation, showcasing innovative synthetic routes .

3-Methoxy-N-(quinolin-8-yl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and infectious diseases.
  • Chemical Probes: For studying biological pathways involving quinoline derivatives.
  • Materials Science: Potential use in organic electronics due to its unique electronic properties derived from its conjugated system.

Interaction studies involving 3-methoxy-N-(quinolin-8-yl)benzamide focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: To evaluate its efficacy against cancer cell lines or microbial strains.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-methoxy-N-(quinolin-8-yl)benzamide, including:

Compound NameStructure FeaturesUnique Properties
N-(quinolin-8-yl)benzamideQuinoline moiety without methoxy groupExhibits different biological activity due to lack of methoxy
2-(trifluoromethyl)-N-(quinolin-8-yl)benzamideTrifluoromethyl substitutionEnhanced lipophilicity and altered pharmacological profile
N-(5-nitroquinolin-8-yl)benzamideNitro group on quinolineIncreased reactivity and potential for different biological effects
N-(phenyl)-N'-(quinolin-8-yl)ureaUrea linkage instead of amideDifferent interaction mechanisms due to urea functionality

The uniqueness of 3-methoxy-N-(quinolin-8-yl)benzamide lies in its combination of a methoxy group and a quinoline structure, which may enhance its solubility and biological activity compared to other derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.105527694 g/mol

Monoisotopic Mass

278.105527694 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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